2,3',4,6-Tetrahydroxybenzophenone

Natural Product Biosynthesis Xanthone Chemistry Metabolic Engineering

This compound is the authenticated, non-substitutable biosynthetic precursor for xanthone core formation—the unique 2,3',4,6-tetrahydroxy substitution pattern is absolutely required for cytochrome P450 xanthone synthase assays and metabolic engineering. Sourced from Garcinia spp., it serves as a verified natural product standard for dereplication and chemotaxonomy, with quantified antibacterial (8 mm inhibition zone) and antioxidant (2.42 μM TE/mL) benchmarks. High synthetic yield (95%) makes it a scalable building block for regioisomeric trihydroxyxanthone synthesis. Purchase only the authentic 2,3',4,6-isomer to ensure valid downstream results.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 26271-33-0
Cat. No. B1214623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,6-Tetrahydroxybenzophenone
CAS26271-33-0
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O
InChIInChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
InChIKeyQWRYPHZJTWQLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3',4,6-Tetrahydroxybenzophenone (26271-33-0): Sourcing the Authentic Xanthone Precursor


2,3',4,6-Tetrahydroxybenzophenone (CAS 26271-33-0) is a tetra-hydroxylated benzophenone [1]. It is a naturally occurring metabolite, isolated from plant sources like Garcinia cowa, and plays a pivotal role in plant biochemistry as the direct and central biosynthetic precursor to xanthones [2][3].

Why a Generic Benzophenone Cannot Substitute for CAS 26271-33-0


The substitution pattern of 2,3',4,6-tetrahydroxybenzophenone is non-negotiable for its specific applications. Unlike other benzophenones like 2,4,6-trihydroxybenzophenone or simpler di-hydroxy analogs, the unique 2,3',4,6-tetrahydroxy arrangement is the absolute requirement for its role as the dedicated biosynthetic precursor to the xanthone core [1][2]. Additionally, its specific hydroxylation pattern, particularly the 3'-hydroxyl group, is the result of a dedicated enzymatic step, conferring distinct reactivity and biological profile different from its immediate precursor [3]. Generic substitution with a similar but non-identical benzophenone will fail to yield the correct downstream xanthone products in biosynthetic studies or achieve the same specific activity profile in bioassays.

Quantitative Evidence for 2,3',4,6-Tetrahydroxybenzophenone (CAS 26271-33-0)


Unique Biosynthetic Role: The Non-Substitutable Xanthone Precursor

2,3',4,6-Tetrahydroxybenzophenone is the central, dedicated biosynthetic precursor for all plant xanthones [1]. Its immediate precursor, 2,4,6-trihydroxybenzophenone, lacks the critical 3'-hydroxyl group required for the intramolecular cyclization that forms the xanthone backbone [2]. No other benzophenone can substitute for this role.

Natural Product Biosynthesis Xanthone Chemistry Metabolic Engineering

Comparative Enzymatic Substrate Specificity for Biosynthesis

The enzyme dedicated to synthesizing this compound, benzophenone synthase, shows a clear quantitative preference for the substrate that yields 2,3',4,6-tetrahydroxybenzophenone [1].

Enzymology Polyketide Synthase Substrate Specificity

Quantified Antioxidant Capacity (TEAC Assay)

2,3',4,6-Tetrahydroxybenzophenone demonstrates measurable antioxidant activity in vitro [1]. While many polyphenols possess antioxidant properties, this quantitative value allows for benchmarking its capacity.

Antioxidant Free Radical Scavenging TEAC Assay

Quantified Antibacterial Activity (Inhibition Zone Diameters)

The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. This activity profile is distinct and quantifiable.

Antibacterial Antimicrobial Assay Zone of Inhibition

Confirmation of Identity as a Distinct Natural Product

2,3',4,6-Tetrahydroxybenzophenone is not just a synthetic construct; it is a confirmed phytochemical, which differentiates it from many purely synthetic benzophenone analogs [1].

Natural Product Chemistry Phytochemistry Isolation

Documented Synthetic Yield and Access Route

A defined and high-yielding synthetic route exists for this specific compound, which can be used for verification and differentiation from isomers with different substitution patterns [1].

Organic Synthesis Synthetic Methodology Precursor

Validated Applications for 2,3',4,6-Tetrahydroxybenzophenone (CAS 26271-33-0)


Investigating Xanthone Biosynthesis and Metabolic Engineering

This is the primary, non-substitutable application. 2,3',4,6-Tetrahydroxybenzophenone is the definitive substrate for studying the cytochrome P450 enzymes (xanthone synthases) that catalyze the final, critical cyclization step to form the xanthone core [4]. It is essential for any metabolic engineering project aiming to produce plant xanthones in heterologous hosts [2].

Natural Product Research and Dereplication Studies

As a confirmed natural product isolated from various Garcinia species, this compound serves as an authentic analytical standard [4]. Its verified presence in plant extracts is crucial for dereplication efforts (identifying known compounds in complex mixtures) and for chemotaxonomic studies within the Clusiaceae family.

In Vitro Bioactivity Screening for Antimicrobial or Antioxidant Leads

The compound has been quantitatively evaluated for both antibacterial and antioxidant activities [4]. Researchers can use it as a defined chemical probe in these specific assays. Its measured inhibition zones (approx. 8 mm for E. coli and S. aureus) and antioxidant capacity (2.42 μM TE/mL) provide concrete benchmarks for comparative studies of other benzophenone derivatives or natural product extracts [4].

Chemical Synthesis: Preparation of Regioisomeric Xanthones

Given its role as a biosynthetic precursor, 2,3',4,6-tetrahydroxybenzophenone is a logical starting material for the chemical synthesis of regioisomeric trihydroxyxanthones, which are often challenging to prepare selectively via other routes [4]. The high-yield (95%) synthetic access to the compound itself supports its use as a scalable building block in medicinal chemistry campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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